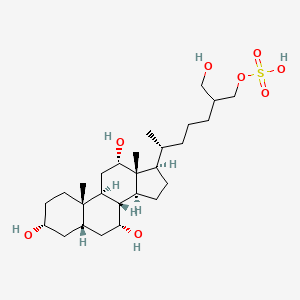
5beta-Cyprinol sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5beta-cyprinol sulfate is a steroid sulfate that is the sulfuric ester derivative of 5beta-cyprinol. It is a steroid sulfate, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 26-hydroxy steroid. It derives from a 5beta-cyprinol.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Biological Role
5beta-Cyprinol sulfate is a C27 bile alcohol that plays a significant role in bile acid biosynthesis. It is an intermediate in the metabolic pathways of bile acids, which are crucial for digestion and absorption of dietary fats . The compound's structure allows it to interact with various biological systems, making it a subject of interest in multiple research fields.
Applications in Environmental Science
Induction of Diel Vertical Migration in Aquatic Organisms
Research has demonstrated that this compound acts as a kairomone, inducing diel vertical migration (DVM) in Daphnia species at picomolar concentrations. This response is crucial for understanding predator-prey interactions in aquatic ecosystems .
Morphological Defense Mechanisms
In a study focusing on Daphnia lumholtzi, it was found that exposure to this compound triggers morphological defenses against predation. This highlights the evolutionary significance of chemical signaling in aquatic environments and suggests potential applications in ecological management .
Applications in Biochemistry and Pharmacology
Microbial Metabolism Studies
Recent investigations into the microbial metabolism of this compound using zebrafish models have revealed insights into how gut microbiota can modify bile acids. The compound was shown to undergo dehydrogenation and epimerization by gut bacteria, suggesting its importance in understanding bile acid metabolism and potential therapeutic implications for metabolic disorders .
Therapeutic Potential
The activation of G-protein coupled receptors by bile acids, including this compound, has been linked to various physiological effects such as appetite regulation and anti-inflammatory responses. These findings propose avenues for therapeutic applications targeting metabolic diseases and gastrointestinal disorders .
Case Studies
Analyse Chemischer Reaktionen
Substrate Specificity
Zebrafish cytosolic sulfotransferases (Sults) exhibit preferential activity toward 5β-cyprinol sulfate precursors:
-
Sult2st2 and Sult2st3 show 12.4-fold higher activity with 5α/5β-cyprinol compared to dehydroepiandrosterone (DHEA)
-
Human SULT2A1 displays <5% activity toward 5β-cyprinol relative to zebrafish enzymes
Table 1: Comparative Enzymatic Activities
| Enzyme | Substrate | Activity (pmol/min/mg) |
|---|---|---|
| Zebrafish Sult2st2 | 5β-Cyprinol | 3,920 ± 290 |
| Zebrafish Sult2st3 | 5β-Cyprinol | 4,310 ± 380 |
| Human SULT2A1 | 5β-Cyprinol | 210 ± 18 |
pH-Dependent Catalysis
Optimal sulfation occurs at pH 7.0 (Mops buffer), with activity declining sharply below pH 6.5 and above pH 8.0 .
Table 2: Kinetic Constants for 5β-Cyprinol Sulfation
| Parameter | Zebrafish Homogenate | Sult2st2 |
|---|---|---|
| Kₘ (μM) | 0.60 ± 0.08 | 1.2 ± 0.2 |
| Vₘₐₓ (pmol/min/mg) | 103.4 ± 9.1 | 4,700 ± 410 |
| Vₘₐₓ/Kₘ | 172.3 | 3,917 |
Substrate inhibition observed at concentrations >5 μM in zebrafish homogenate .
Chemical Derivatization
5β-Cyprinol sulfate serves as a precursor for glucuronide conjugates via:
Reaction Scheme
textCholic acid → C22-alkene steroid (4) ↓ Cross metathesis with 5a-d → Deprotection → Glucuronidation
Pathway Integration
-
Primary excretion route: Biliary secretion with phase II conjugation
-
Potential interactions: Competitive inhibition of SULT2A1-mediated steroid sulfation at physiological concentrations
C5 Configuration Effects
Eigenschaften
Molekularformel |
C27H48O8S |
|---|---|
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
[(6R)-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
KAOLEMQCYWHOJQ-SWNQZQHISA-N |
Isomerische SMILES |
C[C@H](CCCC(CO)COS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















